Home > Products > Screening Compounds P16257 > Moxonidine hydrochloride
Moxonidine hydrochloride - 75536-04-8

Moxonidine hydrochloride

Catalog Number: EVT-6725227
CAS Number: 75536-04-8
Molecular Formula: C9H13Cl2N5O
Molecular Weight: 278.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Moxonidine hydrochloride is a centrally acting antihypertensive agent. [] It is classified as an imidazoline receptor agonist, primarily targeting the I1 receptor subtype. [] While clinically used for treating hypertension, this review will focus solely on its research applications outside direct therapeutic use in humans.

Overview

Moxonidine hydrochloride is a pharmacologically active compound primarily used as an antihypertensive agent. It is classified under imidazoline derivatives, which exert their effects by selectively activating imidazoline receptors in the central nervous system. This compound is recognized for its ability to lower blood pressure with a favorable side effect profile compared to traditional antihypertensive medications.

Source

Moxonidine hydrochloride is synthesized through various chemical processes, with its initial discovery linked to the need for effective treatments for hypertension. The compound is commercially available and can be obtained from pharmaceutical suppliers, such as Sigma-Aldrich, which provides it with a purity of ≥98% for research and clinical applications .

Classification

Moxonidine hydrochloride falls under the category of antihypertensive drugs, specifically classified as an imidazoline receptor agonist. It is also categorized as a central nervous system agent due to its mechanism of action that involves modulation of neurotransmitter release in the brain.

Synthesis Analysis

Methods

The synthesis of moxonidine hydrochloride involves several steps, including the formation of key intermediates and final product isolation. A notable process described in a patent involves the use of methanol and a non-ionic organic base, where the reaction mixture is concentrated and cooled to precipitate the product effectively .

Technical Details:

  • The reaction typically yields high purity, often exceeding 99.5% as determined by high-performance liquid chromatography.
  • The process allows for the isolation of moxonidine with minimal impurities (less than 0.25%).
  • Alternative synthetic routes have been explored using thioureas and thioisocyanates, demonstrating versatility in synthesis methods .
Molecular Structure Analysis

Structure

Moxonidine hydrochloride has a complex molecular structure characterized by a unique arrangement of atoms that contributes to its pharmacological properties. The chemical formula for moxonidine hydrochloride is C10_{10}H11_{11}ClN2_{2}O, indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure.

Data:

  • Molecular Weight: 202.66 g/mol
  • Structural Formula:
C10H11ClN2O\text{C}_{10}\text{H}_{11}\text{ClN}_{2}\text{O}

The three-dimensional conformation of moxonidine can be analyzed using techniques such as X-ray crystallography, which provides insights into its spatial arrangement.

Chemical Reactions Analysis

Reactions

Moxonidine hydrochloride undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:

  • Formation of Imidazoline Ring: The initial step often involves cyclization reactions that form the imidazoline core structure.
  • Hydrochloride Salt Formation: Moxonidine can be converted into its hydrochloride form through acid-base neutralization reactions.

Technical Details:

  • The synthesis may involve various organic solvents and bases, with careful control over reaction conditions (temperature, time) to optimize yield and purity .
Mechanism of Action

Moxonidine exerts its antihypertensive effects primarily through selective activation of imidazoline receptors located in the brain. This action results in reduced sympathetic outflow and decreased peripheral vascular resistance.

Process:

  1. Receptor Activation: Moxonidine binds to imidazoline receptors, leading to altered neurotransmitter release.
  2. Sympathetic Inhibition: This results in decreased norepinephrine release from sympathetic neurons.
  3. Vasodilation: Ultimately, this leads to vasodilation and lower blood pressure.

Data:

  • Clinical studies indicate that moxonidine effectively lowers blood pressure without significant reflex tachycardia, distinguishing it from other antihypertensives.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; poorly soluble in organic solvents.
  • Melting Point: Approximately 190 °C.

Chemical Properties

  • pH Range: Typically falls within a neutral pH range when dissolved in water.
  • Stability: Moxonidine hydrochloride is stable under standard storage conditions but should be protected from light and moisture.

Relevant Data or Analyses:

  • Stability studies indicate that moxonidine maintains its efficacy over time when stored properly .
Applications

Moxonidine hydrochloride is primarily used in clinical settings for managing hypertension. Its unique mechanism allows it to be effective in patients who may not respond well to traditional therapies.

Scientific Uses

  1. Hypertension Management: Used as a first-line treatment or adjunct therapy for high blood pressure.
  2. Research Applications: Investigated for potential neuroprotective effects due to its action on central nervous system receptors.
  3. Pharmacokinetic Studies: Employed in studies assessing blood-brain barrier permeability and metabolic pathways .
Synthetic Pathways and Process Optimization for Moxonidine Hydrochloride

Novel Methodologies in Nucleophilic Substitution Reactions for Moxonidine Precursors

The synthesis of moxonidine hydrochloride hinges on regioselective nucleophilic substitution at the C4 position of the pyrimidine ring. The key intermediate, 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA), undergoes methoxylation via nucleophilic displacement of chlorine. Traditional batch methods using sodium methoxide in methanol (65°C, 2 hours) achieve ~85% yield but generate significant impurities (6.5% Impurity II, 0.61% Impurity III) due to competing hydrolysis and over-substitution [1] [8]. Molecular Electron Density Theory (MEDT) studies reveal that the transition state in this S~N~2 reaction involves a methyl carbocation stabilized by dual nucleophilic interactions, explaining the susceptibility to side reactions . Recent innovations employ phase-transfer catalysts under mild conditions (45-50°C) to suppress solvolysis, reducing Impurity II to <0.5% while maintaining yields at 88% [8].

Table 1: Comparative Performance of Nucleophilic Substitution Methodologies

MethodReaction ConditionsYield (%)Impurity II (%)Impurity III (%)
Sodium Methoxide (Batch)65°C, 2 hours, MeOH856.50.61
DBU (Batch)65°C, 3.5 hours, MeOH920.100.01
Phase-Transfer Catalysis45°C, 4 hours, Toluene/H₂O880.450.05

Role of Non-Ionic Organic Bases in Enhancing Reaction Homogeneity and Yield

Non-ionic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) overcome limitations of alkali metal alkoxides by minimizing inorganic salt formation. DBU (1.4 equivalents) in methanol at 65°C facilitates near-quantitative methoxylation within 3.5 hours, yielding 92% moxonidine base with Impurity II <0.1% [1] [8]. The mechanism involves proton abstraction without metal coordination, ensuring homogeneous reaction media and eliminating residual metals that complicate purification. DBU’s superior nucleofugacity enables efficient catalyst recycling: After reaction completion, acidification precipitates moxonidine, while DBU remains in the filtrate. Treatment with KOH regenerates free base, allowing 15 reuses without yield loss [1] [8]. This approach reduces waste generation by 40% compared to sodium methoxide routes.

Table 2: Impact of Organic Bases on Reaction Efficiency

BaseEquivalentsTemperature (°C)Time (hours)Yield (%)Purity (%)Reusability (Cycles)
Sodium Methoxide1.2652.08592.9Not reusable
DBU1.4653.59299.815
DBN1.4654.09099.612

Solvent-Free and Melt-Based Approaches in Intermediate Purification

Solvent-free processing mitigates environmental and safety concerns associated with volatile organic compounds. Melt granulation techniques embed moxonidine hydrochloride in polyethylene glycol (PEG) matrices to enhance dissolution while bypassing solvent use. Optimized protocols involve:

  • PEG 4000 Carrier (1:10 ratio): Drug and carrier melted at 60°C, cooled, and sieved (18-mesh) to yield granules with 98.5% dissolution in 30 minutes [8].
  • PEG 6000 Carrier (1:30 ratio): Higher molecular weight PEG provides sustained release (70°C processing), with 80% drug release over 12 hours [8].
  • Binary PEG Systems (PEG 4000:PEG 6000 = 1:2): Combines rapid initial release with prolonged action, achieving Q~1h~ (1-hour dissolution) >95% and Q~8h~ >80% [8].

Solid dispersions prepared via solvent evaporation incorporate surfactants (e.g., 0.1% Tween 80) to augment wettability. Drug-polymer ratios of 1:3 in methanol yield amorphous composites with 3.2-fold higher bioavailability versus crystalline API [8].

Comparative Analysis of Alkali Metal Carbonates vs. Organic Bases in Methoxy Group Introduction

The methoxylation step’s efficiency depends critically on base selection. Potassium carbonate offers advantages over sodium methoxide and organic bases:

ParameterK₂CO₃NaOMeDBU
Reaction Temperature47-52°C65°C65°C
Time5 hours2 hours3.5 hours
Yield90%85%92%
Impurity II0.07%6.5%0.10%
Residual Metals<10 ppm>500 ppmNone

K₂CO₃’s mild basicity (pK~b~ 3.6) minimizes hydrolysis, while DBU (pK~a~ ~12) provides kinetic control but requires stoichiometric use. In contrast, K₂CO₃ operates catalytically (0.2 equivalents) under optimized conditions [8]. Process economics favor K₂CO₃ for large-scale production due to 30% lower raw material costs versus DBU [1] [8].

Scalability Challenges in Continuous Flow Synthesis for Industrial Production

Translating batch processes to continuous flow presents unique challenges:

  • Residence Time Control: Optimal methoxylation requires 10.7 minutes at 80°C in packed-bed reactors (4 mM substrate in MeOH). Shorter times (2.1 min) drop yields to 69% due to incomplete conversion [7].
  • Precipitation Risks: Concentrations >4 mM cause macrocycle precipitation, clogging reactors. Dual-pump systems separately feed DMAIA and nucleophile solutions to maintain [DMAIA] <2 mM pre-mixing [7].
  • Supported Base Design: Polymer-immobilized DBU (4.7 mmol/g loading) in 2.16 mL reactors enables 99% yield at 200 μL/min flow rates. The resin withstands 15 cycles after regeneration with methanolic KOH [7].

Table 3: Continuous Flow vs. Batch Production Metrics

MetricBatch (K₂CO₃)Batch (DBU)Continuous Flow
Productivity (g/L/h)0.2160.2524.303
Solvent Consumption15 L/kg API18 L/kg API2 L/kg API
Impurity Profile0.47%0.11%0.09%
Scale-Up Factor10x10x100x

Flow systems enhance productivity 20-fold (4.303 g/L/h vs. 0.252 g/L/h for batch) and reduce solvent consumption by 90%, demonstrating viability for industrial-scale moxonidine synthesis [7] [8].

Properties

CAS Number

75536-04-8

Product Name

Moxonidine hydrochloride

IUPAC Name

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride

Molecular Formula

C9H13Cl2N5O

Molecular Weight

278.14 g/mol

InChI

InChI=1S/C9H12ClN5O.ClH/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9;/h3-4H2,1-2H3,(H2,11,12,15);1H

InChI Key

ZZPAWQYZQVUVHX-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.